1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (molecular formula: C₁₈H₁₄F₂N₄O₂; molecular weight: 356.33 g/mol) is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 2,4-difluorophenylmethyl group and a 1,2,4-oxadiazole ring linked to pyridin-2-yl. This structure combines fluorinated aromatic motifs with nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and binding affinity .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-13-5-4-11(14(20)8-13)9-24-10-12(7-16(24)25)18-22-17(23-26-18)15-3-1-2-6-21-15/h1-6,8,12H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDBBAKARVZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.37 g/mol. The structure features a pyrrolidinone core substituted with a difluorophenyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown inhibitory effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and MCF7 (breast cancer) with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | CaCo-2 | 20 |
| Compound C | MCF7 | 25 |
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in animal models treated with similar oxadiazole derivatives. This suggests potential applications in treating inflammatory diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit various enzymes including carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
- Receptor Modulation : Compounds containing pyridine rings often interact with neurotransmitter receptors, suggesting potential neuroprotective effects .
- Cell Cycle Arrest : Studies show that certain derivatives induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .
Case Studies
A notable study investigated the effects of a related oxadiazole derivative on breast cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage .
Another study focused on the anti-inflammatory effects in a rat model of arthritis where treatment with the compound led to significant reductions in joint swelling and pain scores compared to controls .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(2,4-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer cell lines, demonstrating effectiveness in reducing cell viability and promoting programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Neurological Applications
Given its structural similarities to known neuroprotective agents, this compound is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of metalloenzymes that play crucial roles in cancer progression and metastasis .
Molecular Targeting
Research involves the examination of how this compound interacts with various biological targets at the molecular level. Understanding these interactions can lead to the development of more effective drugs with fewer side effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Fluorinated Phenyl Derivatives
- Target Compound: The 2,4-difluorophenylmethyl group provides ortho/para fluorination, which enhances lipophilicity and may improve membrane permeability compared to non-fluorinated analogs.
- : 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone (MW: 353.34 g/mol) has a mono-fluorinated phenyl group (4-fluoro) and pyridin-3-yl on the oxadiazole. The para-fluorine likely reduces steric hindrance but may weaken π-stacking compared to the target compound’s difluorinated system .
- : 1-[(3,5-Difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (MW: 356.33 g/mol) differs in fluorophenyl substitution (3,5 vs. 2,4). The meta-difluoro arrangement may alter electronic effects and steric interactions in target binding .
Chlorinated and Methoxy-Substituted Analogs
- : 1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (MW: 369.81 g/mol) replaces fluorine with chlorine and introduces a methoxy group.
Heterocyclic Core Modifications
- : 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one replaces the oxadiazole with a thiophene ring. Thiophene’s sulfur atom may confer distinct electronic properties, though it is less polar than oxadiazole, impacting solubility and metabolic stability .
- : A tetrahydroquinoline-based compound with a 1,2-oxazole ring highlights the role of fused ring systems in modulating conformational flexibility and binding kinetics .
Molecular Weight and Lipophilicity
*LogP values estimated via fragment-based methods.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, considering its fluorinated and heterocyclic moieties?
Methodological Answer:
A multi-step synthesis is typically employed, starting with the preparation of the pyrrolidin-2-one core via cyclization of a γ-lactam precursor. The 2,4-difluorophenylmethyl group can be introduced via alkylation using a brominated or chlorinated intermediate. The 1,2,4-oxadiazol-5-yl-pyridine moiety is synthesized separately through a cyclization reaction between a nitrile and hydroxylamine, followed by coupling to the pyrrolidinone core using peptide coupling reagents (e.g., EDC/HOBt). Fluorinated intermediates require anhydrous conditions and palladium-catalyzed cross-coupling for aryl-fluorine bond formation .
Advanced: How can SHELXL be applied to resolve structural ambiguities in crystallographic studies of this compound?
Methodological Answer:
SHELXL is critical for refining crystal structures, particularly for handling disordered fluorophenyl or oxadiazole groups. Key steps include:
- Data collection: High-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine atoms.
- Restraints: Apply geometric restraints for flexible pyrrolidinone and oxadiazole rings to mitigate thermal motion artifacts.
- Twinning analysis: Use the TWIN/BASF commands in SHELXL if twinning is suspected due to pseudo-symmetry .
- Validation: Cross-check with Hirshfeld surfaces and residual density maps to confirm hydrogen-bonding networks .
Basic: What purification techniques are optimal for isolating this compound post-synthesis?
Methodological Answer:
- Flash chromatography: Use silica gel with gradients of ethyl acetate/hexane (for non-polar intermediates) or dichloromethane/methanol (for polar oxadiazole-pyridine coupling products).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and byproducts.
- HPLC: Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for final purity assessment (>95% by UV/ELSD) .
Advanced: How can discrepancies in binding affinity data (e.g., SPR vs. ITC) for this compound be reconciled?
Methodological Answer:
- Assay conditions: Ensure buffer consistency (pH, ionic strength) and temperature control. Fluorinated compounds may exhibit pH-dependent aggregation.
- Orthogonal validation: Combine surface plasmon resonance (SPR) for kinetic analysis (/) with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ).
- Control experiments: Include reference compounds with known binding constants (e.g., from : Compound 1, ) to calibrate instruments .
Basic: What spectroscopic methods are essential for structural characterization?
Methodological Answer:
- NMR: and NMR to confirm fluorophenyl and pyridine integration. DEPT-135 identifies quaternary carbons in the oxadiazole ring.
- HRMS: High-resolution mass spectrometry (ESI-TOF) to verify molecular ion ([M+H]) and fragmentation patterns.
- XRPD: X-ray powder diffraction for polymorph screening, especially if the compound exhibits multiple crystalline forms .
Advanced: How can molecular dynamics (MD) simulations predict solvent effects on this compound’s conformational stability?
Methodological Answer:
- Force field selection: Use GAFF or OPLS-AA with explicit solvent models (e.g., TIP3P water) for accurate solvation free energy calculations.
- Sampling: Run 100-ns MD simulations to analyze torsional flexibility of the pyrrolidinone ring and oxadiazole-pyridine dihedral angles.
- Analysis: Calculate root-mean-square fluctuation (RMSF) to identify flexible regions and correlate with experimental NMR NOE data .
Basic: How should researchers design dose-response experiments to evaluate this compound’s inhibitory activity?
Methodological Answer:
- Concentration range: Test 10 concentrations (e.g., 0.1 nM–100 µM) in triplicate, spanning the expected IC.
- Controls: Include a positive inhibitor (e.g., staurosporine for kinases) and DMSO vehicle controls.
- Data fitting: Use nonlinear regression (GraphPad Prism) with the Hill equation to determine IC and Hill slope .
Advanced: What strategies mitigate oxidative degradation of the oxadiazole moiety during storage?
Methodological Answer:
- Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon.
- Analytical QC: Use LC-MS to detect degradation products (e.g., ring-opened amides) and adjust storage conditions .
Basic: How to assess aqueous solubility and logP for this compound?
Methodological Answer:
- Shake-flask method: Saturate PBS (pH 7.4) with the compound, filter, and quantify via UV spectrophotometry.
- Chromatographic logP: Use reverse-phase HPLC with a C18 column and a calibration curve of standards (e.g., caffeine, naproxen).
- Computational tools: Predict logP via SwissADME or MarvinSketch, cross-referenced with experimental data .
Advanced: How can cryo-EM complement crystallography in studying this compound’s interactions with large protein targets?
Methodological Answer:
- Sample preparation: Formulate the compound-protein complex at 2–5 mg/mL and vitrify on graphene oxide grids.
- Data collection: Acquire 10,000+ micrographs at 300 kV, 100,000x magnification.
- Processing: Use RELION for 3D reconstruction and Chimera-X to model ligand density, focusing on the oxadiazole-pyridine binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
